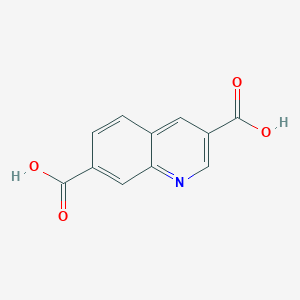
Quinoline-3,7-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline-3,7-dicarboxylic acid (QDA) is an organic compound that belongs to the quinoline family. QDA is a heterocyclic aromatic compound that is used in various scientific research applications due to its unique properties. QDA is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
作用机制
The mechanism of action of Quinoline-3,7-dicarboxylic acid is not fully understood. However, it has been found to interact with various biological targets, including enzymes and receptors. Quinoline-3,7-dicarboxylic acid has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. Quinoline-3,7-dicarboxylic acid has also been found to interact with the GABA-A receptor, a receptor that is involved in the regulation of neurotransmitter release.
生化和生理效应
Quinoline-3,7-dicarboxylic acid has several biochemical and physiological effects. Quinoline-3,7-dicarboxylic acid has been found to exhibit antioxidant activity, which is attributed to its ability to scavenge free radicals. Quinoline-3,7-dicarboxylic acid has also been found to exhibit anti-inflammatory activity, which is attributed to its ability to inhibit the production of pro-inflammatory cytokines. Quinoline-3,7-dicarboxylic acid has been found to exhibit neuroprotective activity, which is attributed to its ability to prevent neuronal cell death.
实验室实验的优点和局限性
One of the main advantages of using Quinoline-3,7-dicarboxylic acid in lab experiments is its unique properties, such as its ability to act as a building block for the synthesis of organic semiconductors and MOFs. Quinoline-3,7-dicarboxylic acid is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the main limitations of using Quinoline-3,7-dicarboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for the research on Quinoline-3,7-dicarboxylic acid. One direction is the development of new synthesis methods for Quinoline-3,7-dicarboxylic acid that are more efficient and cost-effective. Another direction is the investigation of the potential applications of Quinoline-3,7-dicarboxylic acid in the field of organic electronics, such as the fabrication of high-performance OLEDs and OFETs. Additionally, the investigation of the potential applications of Quinoline-3,7-dicarboxylic acid in the field of drug delivery is also a promising direction, as Quinoline-3,7-dicarboxylic acid has been found to exhibit neuroprotective activity.
合成方法
Quinoline-3,7-dicarboxylic acid can be synthesized through several methods. One of the most common methods is the reaction of quinoline-3-carboxylic acid with maleic anhydride in the presence of a dehydrating agent, such as phosphorus pentoxide. The reaction results in the formation of Quinoline-3,7-dicarboxylic acid, which can be purified through recrystallization. Another method involves the reaction of quinoline-3-carboxylic acid with oxalic acid in the presence of a dehydrating agent. The reaction results in the formation of Quinoline-3,7-dicarboxylic acid, which can be purified through filtration.
科学研究应用
Quinoline-3,7-dicarboxylic acid has several scientific research applications. One of the most common applications is in the field of organic electronics. Quinoline-3,7-dicarboxylic acid is used as a building block for the synthesis of organic semiconductors, which are used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. Quinoline-3,7-dicarboxylic acid is also used in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
属性
CAS 编号 |
149734-20-3 |
|---|---|
产品名称 |
Quinoline-3,7-dicarboxylic acid |
分子式 |
C11H7NO4 |
分子量 |
217.18 g/mol |
IUPAC 名称 |
quinoline-3,7-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-2-1-6-3-8(11(15)16)5-12-9(6)4-7/h1-5H,(H,13,14)(H,15,16) |
InChI 键 |
OOKPOQDUQHQVNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)O |
规范 SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)O |
同义词 |
3,7-Quinolinedicarboxylicacid(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



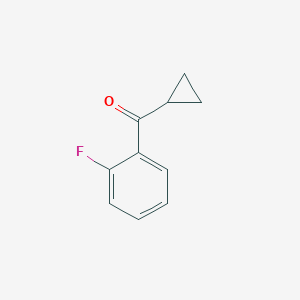
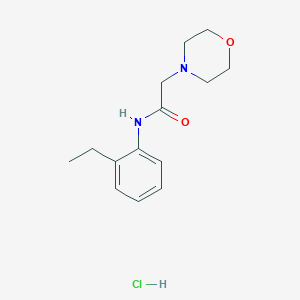
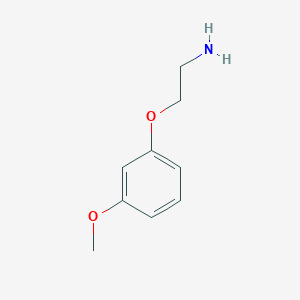
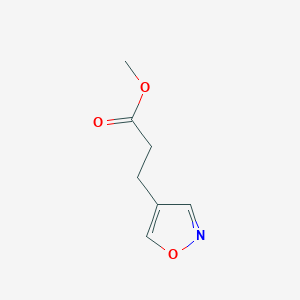

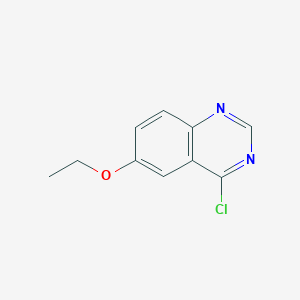
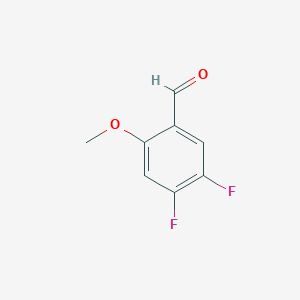
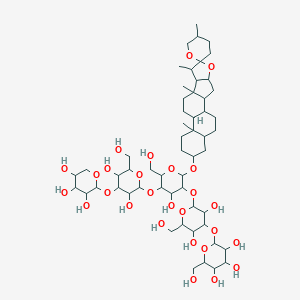
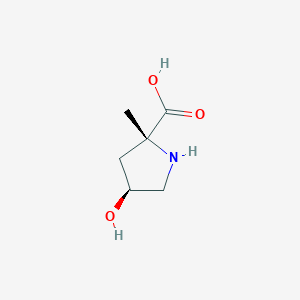
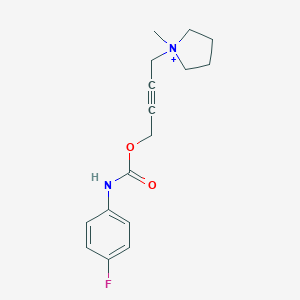
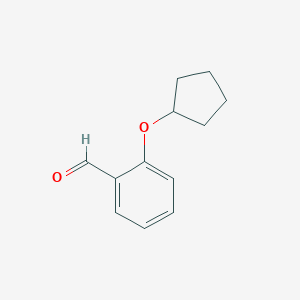
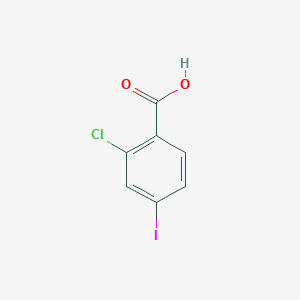
![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)
